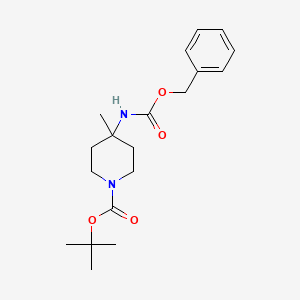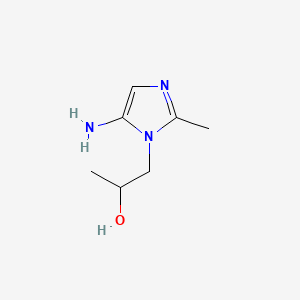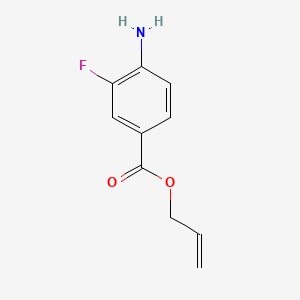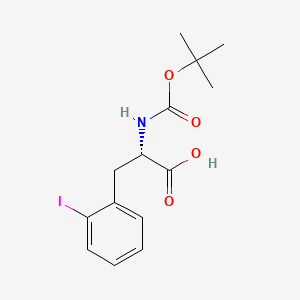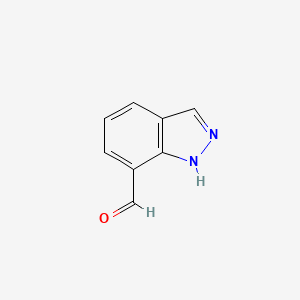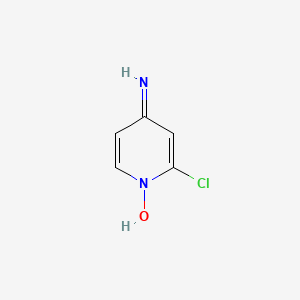
4-Amino-2-chloropyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-chloropyridin-1-ium-1-olate is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is known for its diverse properties and applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyridin-1-ium-1-olate typically involves the chlorination of 4-aminopyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 2-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
4-Amino-2-chloropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, imines, and Schiff bases, which have significant applications in pharmaceuticals and agrochemicals .
科学研究应用
4-Amino-2-chloropyridin-1-ium-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pyridine-based drugs, such as antihistamines, anti-inflammatory agents, and sedatives.
Industry: It is utilized in the production of dyes, pigments, and photochromic materials.
作用机制
The mechanism of action of 4-Amino-2-chloropyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the molecule render it reactive towards nucleophilic substitution reactions, allowing it to form covalent bonds with target molecules . This reactivity is crucial for its biological and chemical activities, enabling it to modulate various biochemical pathways and exert its effects .
相似化合物的比较
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the 1-ium-1-olate group.
2-Chloro-4-nitropyridine: Contains a nitro group instead of an amino group.
4-Amino-2-bromopyridine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-Amino-2-chloropyridin-1-ium-1-olate is unique due to its specific combination of amino and chloro groups, which impart distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
2-chloro-1-hydroxypyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-4(7)1-2-8(5)9/h1-3,7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPXLXHVYPRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=CC1=N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B581899.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)
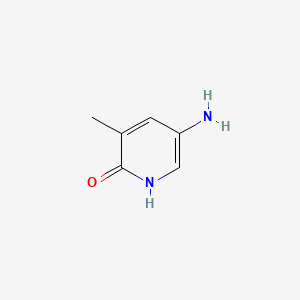
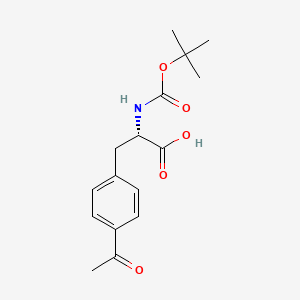
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
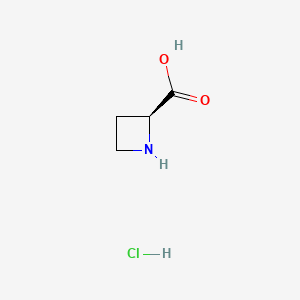
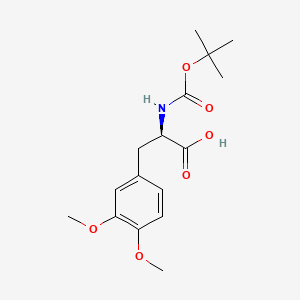
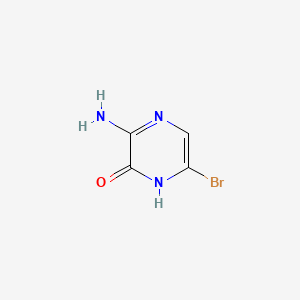
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
